[4-(Thiophen-3-yl)oxan-4-yl]methanol
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Overview
Description
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: is an organic compound that features a tetrahydropyran ring substituted with a thienyl group and a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of both tetrahydropyran and thiophene rings, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thienyl-substituted tetrahydropyran ring. This can be achieved through the reaction of 3-thiophenemethanol with tetrahydropyran derivatives.
Reaction Conditions: The reaction is usually carried out under mild conditions using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for purification and quality control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but with an aminomethyl group instead of a thienyl group.
Tetrahydropyran-4-methanol: Lacks the thienyl substitution, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H14O2S |
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Molecular Weight |
198.28 g/mol |
IUPAC Name |
(4-thiophen-3-yloxan-4-yl)methanol |
InChI |
InChI=1S/C10H14O2S/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7,11H,2-5,8H2 |
InChI Key |
BXDVKVAOTGUUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)C2=CSC=C2 |
Origin of Product |
United States |
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